molecular formula C13H17NO3 B1455322 tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate CAS No. 877170-76-8

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate

Cat. No. B1455322
M. Wt: 235.28 g/mol
InChI Key: XRYXQDYFSBOZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate” is a derivative of indole . Indole derivatives are known for their diverse biological activities and are found in many synthetic drug molecules . They have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

  • Synthesis of Alkaloids

    • Field: Organic Chemistry
    • Application: Indole derivatives are used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
    • Method: Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods .
    • Results: The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
  • Biologically Active Compounds

    • Field: Pharmacology
    • Application: Indole derivatives are used as biologically active compounds for the treatment of various disorders in the human body .
    • Method: Researchers synthesize a variety of indole derivatives and screen them for different pharmacological activities .
    • Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Antibacterial Activities

    • Field: Microbiology
    • Application: Certain indole derivatives were screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
    • Method: The compounds were screened in vitro at concentrations of 10 μg/disc .
    • Results: The results of the antibacterial activities were not specified in the source .
  • Cancer Treatment

    • Field: Oncology
    • Application: Certain indole derivatives, such as Palbociclib, are being developed for the treatment of breast cancer .
    • Method: Palbociclib is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .
    • Results: The specific results of this application were not specified in the source .
  • Anti-Inflammatory and Antinociceptive Activities

    • Field: Pharmacology
    • Application: Some indole derivatives have been found to possess anti-inflammatory and antinociceptive activities .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: The specific results of this application were not specified in the source .
  • 5-Lipoxygenase Inhibitory Activities

    • Field: Biochemistry
    • Application: Certain indole derivatives have been found to possess 5-lipoxygenase inhibitory activities .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: The specific results of this application were not specified in the source .
  • Synthesis of Selected Alkaloids

    • Field: Organic Chemistry
    • Application: Indole derivatives are used in the synthesis of selected alkaloids .
    • Method: Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods .
    • Results: The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
  • Treatment of Various Disorders

    • Field: Pharmacology
    • Application: Indole derivatives are used as biologically active compounds for the treatment of various disorders in the human body .
    • Method: Researchers synthesize a variety of indole derivatives and screen them for different pharmacological activities .
    • Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Breast Cancer Treatment

    • Field: Oncology
    • Application: Certain indole derivatives, such as Palbociclib, are being developed for the treatment of breast cancer .
    • Method: Palbociclib is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .
    • Results: The specific results of this application were not specified in the source .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis, reactivity, and applications of these compounds have been a topic of interest in recent years . Therefore, “tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate” and similar compounds may have promising future directions in the field of medicinal chemistry.

properties

IUPAC Name

tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYXQDYFSBOZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701727
Record name tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate

CAS RN

877170-76-8
Record name tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Reactant of Route 4
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate

Citations

For This Compound
1
Citations
X Liu, M Lou, S Bai, G Sun, X Qi - The Journal of Organic …, 2022 - ACS Publications
The complex structures and important biological functions of Strychnos alkaloids have attracted a great deal of attention from synthetic chemists. Herein, we describe the concise …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.